gamma-Curcumene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14H,5,7,9,11H2,1-4H3/t14-/m1/s1 |

InChI Key |

NGIVKZGKEPRIGG-CQSZACIVSA-N |

Isomeric SMILES |

CC1=CC=C(CC1)[C@H](C)CCC=C(C)C |

Canonical SMILES |

CC1=CC=C(CC1)C(C)CCC=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

γ-Curcumene: A Technical Guide for Scientific Professionals

An In-depth Examination of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols Associated with γ-Curcumene.

Introduction

γ-Curcumene is a monocyclic sesquiterpenoid that belongs to the bisabolane (B3257923) subclass. It is a naturally occurring compound found in the essential oils of various plants, most notably in species of the Curcuma genus (turmeric) and Helichrysum italicum (everlasting flower).[1][2] As a component of essential oils that have been used for centuries in traditional medicine, γ-curcumene, along with related curcuminoids, is the subject of increasing scientific interest for its potential pharmacological applications. This document provides a comprehensive technical overview of γ-curcumene, including its chemical structure, physicochemical and spectroscopic properties, biological activities, and relevant experimental methodologies for its extraction and evaluation.

Chemical Structure and Identification

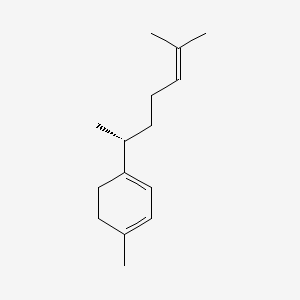

γ-Curcumene is characterized by a cyclohexa-1,3-diene ring substituted with a methyl group and a 6-methylhept-5-en-2-yl group.[1] The (R)-enantiomer is the commonly specified form.

Image of the chemical structure of γ-Curcumene

| Identifier | Value |

| IUPAC Name | 1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene[1] |

| CAS Number | 28976-68-3[3][4] |

| Molecular Formula | C₁₅H₂₄[3][4] |

| Molecular Weight | 204.35 g/mol [1][3] |

| InChI | InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14H,5,7,9,11H2,1-4H3/t14-/m1/s1[1] |

| InChIKey | NGIVKZGKEPRIGG-CQSZACIVSA-N[1] |

| Canonical SMILES | CC1=CC=C(CC1)C(C)CCC=C(C)C[5] |

| Isomeric SMILES | CC1=CC=C(CC1)--INVALID-LINK--CCC=C(C)C[5] |

| Table 1: Chemical Identifiers for γ-Curcumene. This table provides key chemical identifiers for γ-curcumene, including its IUPAC name, CAS registry number, molecular formula and weight, and structural identifiers like InChI and SMILES. |

Physicochemical and Spectroscopic Properties

The physicochemical properties of γ-curcumene are essential for its isolation, characterization, and formulation in drug delivery systems. Its lipophilic nature is indicated by a high estimated LogP value.

| Property | Value |

| XLogP3 | 4.7[1][5] |

| Hydrogen Bond Donor Count | 0[5] |

| Hydrogen Bond Acceptor Count | 0[5] |

| Rotatable Bond Count | 4[5] |

| Exact Mass | 204.187800766 Da[5] |

| Complexity | 285[5] |

| Water Solubility (est.) | 0.01161 mg/L @ 25 °C[6] |

| Table 2: Physicochemical Properties of γ-Curcumene. This table summarizes key computed and estimated physicochemical properties of γ-curcumene. |

| Spectroscopy Type | Observed/Expected Data |

| ¹H-NMR | Expected signals in the aromatic region (δ 5.8-7.7 ppm) and aliphatic regions. Specific signals for curcuminoids include singlets for methoxy (B1213986) groups (around δ 3.90 ppm) and various doublets and singlets for the aromatic and enolic protons.[7][8] |

| ¹³C-NMR | Expected signals for aromatic carbons, olefinic carbons, and aliphatic carbons. For curcuminoids, signals for carbonyl carbons are observed around δ 183 ppm, with aromatic and aliphatic carbons appearing in their respective expected regions.[9][10] |

| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ would have an m/z of approximately 205. Fragmentation patterns for related terpenes often involve cleavages of the side chain and rearrangements of the cyclic structure. For comparison, the main fragmentation of curcumin (B1669340) (m/z 369) often corresponds to a halving of the molecule (m/z 177).[11][12][13] |

| Infrared (IR) Spectroscopy | Expected peaks would include C-H stretching from alkanes and alkenes (~2850-3100 cm⁻¹), C=C stretching from the diene system (~1600-1680 cm⁻¹), and C-H bending vibrations. |

| Table 3: Spectroscopic Data Profile for γ-Curcumene. This table outlines the expected spectroscopic data for γ-curcumene based on its structure and data from related curcuminoid compounds. |

Biological Activities and Signaling Pathways

γ-Curcumene is a component of essential oils recognized for a variety of biological activities. While much of the research has focused on curcumin, a related polyphenol, many of the properties are attributed to the essential oil mixture as a whole, which contains γ-curcumene.

| Biological Activity | Description |

| Anti-inflammatory | Curcuminoids are well-documented to possess anti-inflammatory properties, largely through the inhibition of the NF-κB signaling pathway, which reduces the expression of pro-inflammatory cytokines.[14][15][16] |

| Antioxidant | The phenolic structure of related curcuminoids contributes to potent antioxidant activity by scavenging free radicals. This activity is often evaluated using DPPH or ABTS assays.[17][18] |

| Antimicrobial | Essential oils containing γ-curcumene have demonstrated activity against various bacteria.[6] |

| Neuroprotective | Curcumin has been extensively studied for its neuroprotective effects, which are attributed to its anti-inflammatory, antioxidant, and anti-protein-aggregate activities.[18][19][20][21] |

| Anticancer | Curcuminoids have been shown to modulate multiple signaling pathways involved in cancer development and progression, including those related to proliferation, apoptosis, and angiogenesis.[15] |

| Table 4: Reported Biological Activities Associated with γ-Curcumene and Related Curcuminoids. This table summarizes the key pharmacological activities reported for essential oils containing γ-curcumene and for the broader class of curcuminoids. |

Modulation of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of curcuminoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15] Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα.[14] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex.[14] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β, as well as enzymes like COX-2.[15][18] Curcumin has been shown to inhibit this pathway, often by targeting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.[15][22]

Figure 1. Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how pro-inflammatory stimuli activate the NF-κB pathway and how curcuminoids, such as potentially γ-curcumene, can inhibit this process.

Experimental Protocols

Extraction of γ-Curcumene from Plant Material

γ-Curcumene is typically extracted as a component of essential oils from plant sources like Curcuma longa. Common methods include conventional Soxhlet extraction and modern microwave-assisted extraction (MAE).

a) Soxhlet Extraction Protocol

Soxhlet extraction is a classic method for continuous extraction of compounds from a solid material.[23][24]

-

Preparation: Weigh approximately 10-20 g of dried, powdered plant material (e.g., turmeric rhizome).[25] Place the powder into a cellulose (B213188) thimble.

-

Apparatus Setup: Assemble the Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor containing the thimble, and a condenser.[23]

-

Solvent Addition: Add a suitable solvent, such as ethanol (B145695) or hexane (B92381) (e.g., 250 mL), to the round-bottom flask.[23][25]

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the plant material. When the solvent level reaches the siphon arm, the extract is siphoned back into the flask.[24]

-

Duration: Allow the process to run continuously for several hours (e.g., 5-16 hours) to ensure thorough extraction.[23]

-

Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator to yield the crude essential oil.[24]

b) Microwave-Assisted Extraction (MAE) Protocol

MAE is a more rapid extraction technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process.[26][27]

-

Preparation: Mix a known quantity of powdered plant material with a specific volume of solvent (e.g., a 1:20 w/v ratio of turmeric powder to ethanol) in a microwave-safe extraction vessel.[26]

-

Irradiation: Place the vessel in a microwave extractor and apply microwave power for a set duration. Optimized conditions for Curcuma longa have been reported as 160 W for 30 minutes.[26]

-

Filtration: After extraction and cooling, filter the mixture to separate the plant debris from the liquid extract.

-

Solvent Removal: Use a rotary evaporator to remove the solvent, yielding the crude extract.

Figure 2. General Experimental Workflow. This flowchart outlines the key steps from extraction of γ-curcumene from a natural source to its characterization and bioactivity testing.

Determination of Antioxidant Bioactivity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the radical scavenging activity of compounds.[28][29]

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., purified γ-curcumene or crude extract) in a suitable solvent like methanol (B129727) or ethanol. Prepare a 0.1 mM working solution of DPPH in the same solvent. The DPPH solution is light-sensitive and should be freshly prepared and kept in the dark.[28][29]

-

Sample Preparation: Create a series of dilutions of the test compound. A positive control, such as ascorbic acid or Trolox, should also be prepared.[30]

-

Reaction: In a 96-well plate or cuvettes, add a defined volume of each sample dilution (e.g., 20 µL). Add the DPPH working solution (e.g., 100-200 µL) to each well. Include a blank control containing only the solvent and the DPPH solution.[30][31]

-

Incubation: Incubate the plate at room temperature in the dark for a specified time, typically 20-30 minutes.[28][29]

-

Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader.[28][32]

-

Calculation: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The results can be used to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Conclusion

γ-Curcumene is a significant bioactive sesquiterpene with a range of reported pharmacological activities that warrant further investigation. Its presence in traditionally used medicinal plants underscores its potential for modern drug development. This guide provides a foundational repository of its chemical properties, biological activities, and standard experimental protocols to aid researchers and scientists in their exploration of this promising natural compound. Further research is necessary to isolate and evaluate the specific activities of pure γ-curcumene and to fully elucidate its mechanisms of action in various biological pathways.

References

- 1. gamma-Curcumene | C15H24 | CID 12304273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. γ-Curcumene [webbook.nist.gov]

- 4. γ-Curcumene [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound, 28976-68-3 [thegoodscentscompany.com]

- 7. Metabolite Fingerprinting Using 1H-NMR Spectroscopy and Chemometrics for Classification of Three Curcuma Species from Different Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 13C CPMAS NMR as an Alternative Method to Verify the Quality of Dietary Supplements Containing Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protonation of Curcumin Triggers Sequential Double Cyclization in the Gas-Phase: An Electrospray Mass Spectrometry and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Curcumin inhibits cigarette smoke-induced inflammation via modulating the PPARγ-NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. mdpi.com [mdpi.com]

- 19. Neuroprotective effects of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective Effects of Curcumin in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Extraction of essential oil from Zingiber officinale and statistical optimization of process parameters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06711G [pubs.rsc.org]

- 26. Microwave-Assisted Extraction of Curcuma longa L. Oil: Optimization, Chemical Structure and Composition, Antioxidant Activity and Comparison with Conventional Soxhlet Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. acmeresearchlabs.in [acmeresearchlabs.in]

- 29. researchgate.net [researchgate.net]

- 30. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 31. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 32. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]

A Technical Guide to the Natural Occurrence of γ-Curcumene in Flora

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural plant sources of the sesquiterpenoid γ-curcumene. It includes quantitative data on its prevalence in various species, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.

Introduction to γ-Curcumene

Gamma-curcumene (γ-curcumene) is a monocyclic sesquiterpene that contributes to the aromatic profile of numerous plants. It is recognized for a variety of biological activities, making it a compound of interest for pharmaceutical and therapeutic research. As a member of the bisabolane (B3257923) sesquiterpenoids, its biosynthesis originates from farnesyl pyrophosphate (FPP). Understanding its natural distribution and concentration is crucial for leveraging its potential in drug discovery and development.

Natural Plant Sources and Quantitative Analysis of γ-Curcumene

The presence and concentration of γ-curcumene vary significantly across different plant species and even within the same species due to geographical location, developmental stage, and environmental factors. The following tables summarize the quantitative data for γ-curcumene content in the essential oils of several documented plant sources.

Table 1: γ-Curcumene Content in Helichrysum italicum Essential Oil

| Plant Species | Geographic Origin | Plant Part | γ-Curcumene Percentage (%) | Reference |

| Helichrysum italicum | Not Specified | Not Specified | 22.45 | [1] |

| Helichrysum italicum | Commercial Herb Material | Flowers | 21.5 | [1] |

| Helichrysum italicum | Serbia | Not Specified | 10.92 | [2] |

| Helichrysum italicum | France | Not Specified | 12.27 | [2] |

| Helichrysum italicum | France | Not Specified | 7.73 | [2] |

| Helichrysum italicum | Not Specified | Not Specified | 11.3 | [3] |

| Helichrysum italicum | Montenegro | Not Specified | 14.06 | [4] |

| Helichrysum italicum | Not Specified | Early Shoots | 16.65 | [5] |

| Helichrysum italicum | Not Specified | Flowering Stage | 12.03 | [5] |

| Helichrysum italicum | Not Specified | Not Specified | 10.7 | [5] |

Table 2: γ-Curcumene Content in Curcuma Species and Other Plants

| Plant Species | Geographic Origin/Variety | Plant Part | γ-Curcumene Percentage (%) | Reference |

| Curcuma pseudomontana | Not Specified | Rhizomes (Essential Oil) | 11.18 | [6] |

| Curcuma longa | Variety CL5 | Mother Rhizomes | 0.1 | [7] |

| Curcuma longa | Variety CL9 | Mother Rhizomes | Trace | [7] |

| Curcuma longa | Variety CL10 | Mother Rhizomes | Trace | [7] |

| Curcuma longa | Variety CL11 | Mother Rhizomes | Trace | [7] |

| Curcuma longa | Variety CL3 | Lateral Rhizomes | Trace | [7] |

| Curcuma longa | Variety CL5 | Lateral Rhizomes | 0.1 | [7] |

| Curcuma longa | Variety CL9 | Lateral Rhizomes | 0.1 | [7] |

| Curcuma longa | Variety CL10 | Lateral Rhizomes | Trace | [7] |

| Curcuma longa | Variety CL11 | Lateral Rhizomes | Trace | [7] |

| Curcuma longa | Nepal | Rhizomes | Trace | [8] |

Other plant species reported to contain γ-curcumene include Bryophyllum pinnatum, Callistemon citrinus, Cananga odorata, Ferula ovina, Pinus wallichiana, Elsholtzia fruticosa, Ursinia nana, and Cannabis sativa. However, specific quantitative data for γ-curcumene in these plants is not as readily available in the surveyed literature.

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of γ-curcumene from plant materials, based on commonly cited experimental procedures.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a standard and widely used method for extracting essential oils from plant materials.

Materials and Apparatus:

-

Fresh or dried plant material (e.g., turmeric rhizomes, Helichrysum flowers)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Graduated cylinder

-

Anhydrous sodium sulfate (B86663)

-

Dark glass vial for storage

Procedure:

-

Sample Preparation: Weigh a specific amount of the plant material (e.g., 200 g of sliced fresh turmeric rhizomes).

-

Hydrodistillation Setup: Place the prepared plant material into a round-bottom flask. Add a sufficient volume of distilled water to immerse the material (e.g., a 1:5 turmeric-to-water ratio).[9]

-

Distillation: Connect the flask to the Clevenger apparatus and the condenser. Heat the mixture to boiling using a heating mantle. The steam and volatile components will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.

-

Extraction Time: Continue the distillation for a predetermined duration, typically ranging from 2 to 6 hours. The optimal time can be determined by monitoring the yield, as it may become constant after a certain period (e.g., 4 hours for turmeric).[9][10]

-

Oil Collection: After distillation, allow the apparatus to cool. Carefully collect the separated essential oil layer from the aqueous layer.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried oil in a sealed, dark glass vial at 4°C to prevent degradation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for identifying and quantifying the volatile components of essential oils, including γ-curcumene.

Instrumentation and Conditions:

-

Gas Chromatograph: Coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar or semi-polar capillary column is typically used, such as a CP-Wax 52B or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: A small volume of the essential oil sample (e.g., 1-2 µL), often diluted in a suitable solvent, is injected in split mode (e.g., split ratio of 10:1 or 1:80).

-

Temperature Program: The oven temperature is programmed to ramp up to separate the various components. A typical program might be:

-

Initial temperature: 50-110°C (isothermal for a few minutes).

-

Ramp 1: Increase by 5-10°C/min to 200-230°C.

-

Ramp 2: Increase by 5-30°C/min to a final temperature of 280-290°C, holding for several minutes.[11]

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

Ion Source Temperature: 200-240°C.

-

Transfer Line Temperature: 240-260°C.

-

Data Analysis:

-

Compound Identification: The identification of γ-curcumene is achieved by comparing its mass spectrum and retention index with those of authentic standards and/or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of γ-curcumene is calculated based on the peak area of the compound relative to the total peak area of all identified components in the chromatogram.

Visualizations

The following diagrams illustrate key processes and pathways related to γ-curcumene.

Biosynthetic Pathway of γ-Curcumene

The biosynthesis of γ-curcumene, a bisabolane sesquiterpenoid, begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are used to form the C15 intermediate, farnesyl pyrophosphate (FPP).[12] A specific terpene synthase then catalyzes the cyclization of FPP to form the characteristic bisabolane skeleton, which is then further modified to yield γ-curcumene.

References

- 1. researchgate.net [researchgate.net]

- 2. aliksir.com [aliksir.com]

- 3. researchgate.net [researchgate.net]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. biodiv.iptpo.hr [biodiv.iptpo.hr]

- 6. researchgate.net [researchgate.net]

- 7. Variation in the Chemical Composition of Five Varieties of Curcuma longa Rhizome Essential Oils Cultivated in North Alabama - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ir.uitm.edu.my [ir.uitm.edu.my]

- 11. mdpi.com [mdpi.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

The Biosynthesis of γ-Curcumene in Curcuma longa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcuma longa, commonly known as turmeric, is a rhizomatous herbaceous perennial plant of the ginger family, Zingiberaceae. It is renowned for its medicinal properties, largely attributed to a class of compounds called curcuminoids. However, the essential oil of turmeric also contains a rich diversity of sesquiterpenoids, which contribute to its characteristic aroma and possess various biological activities. Among these is γ-curcumene, a monocyclic sesquiterpene with potential pharmacological applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of γ-curcumene in Curcuma longa, detailing the molecular players, experimental methodologies for their characterization, and quantitative data on sesquiterpenoid composition.

The Core Biosynthetic Pathway

The biosynthesis of γ-curcumene, like all sesquiterpenoids, originates from the isoprenoid pathway. The key precursor molecule is farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate. The cyclization of the linear FPP molecule into the specific cyclic structure of γ-curcumene is catalyzed by a class of enzymes known as terpene synthases (TPSs).

While a specific γ-curcumene synthase has been identified in other plant species, such as Pogostemon cablin (patchouli), the exact enzyme responsible for its synthesis in Curcuma longa has not been definitively isolated and characterized in the literature. However, extensive transcriptome analysis of Curcuma longa has revealed the presence of numerous putative sesquiterpene synthase genes.[1][2][3] Functional characterization of several of these TPSs has demonstrated their ability to produce a variety of sesquiterpene skeletons from FPP.[4][5] It is highly probable that a dedicated or promiscuous sesquiterpene synthase within this family is responsible for the production of γ-curcumene.

The proposed biosynthetic pathway is initiated by the ionization of FPP, leading to the formation of a farnesyl carbocation. This is followed by a series of intramolecular cyclizations and rearrangements, guided by the active site of the specific terpene synthase, ultimately resulting in the formation of the γ-curcumene scaffold and the release of pyrophosphate.

Quantitative Data

The essential oil of Curcuma longa rhizomes is a complex mixture of various volatile compounds, with sesquiterpenoids being a major class. The relative abundance of γ-curcumene can vary depending on the cultivar, geographical location, and extraction method. The following table summarizes the quantitative analysis of selected sesquiterpenoids, including γ-curcumene, from the essential oil of Curcuma longa.

| Compound | Chemical Class | Relative Abundance (%) in Essential Oil | Reference |

| ar-Turmerone | Sesquiterpenoid | 25.3 - 40.00 | [6][7] |

| α-Turmerone | Sesquiterpenoid | 10.05 - 18.3 | [6][7] |

| Curlone (β-Turmerone) | Sesquiterpenoid | 12.5 - 22.73 | [6][7] |

| γ-Curcumene | Sesquiterpenoid | Present (quantification varies) | [6] |

| β-Sesquiphellandrene | Sesquiterpenoid | Present (quantification varies) | [6] |

| Caryophyllene | Sesquiterpenoid | 2.26 | [7] |

Experimental Protocols

The identification and characterization of the terpene synthase responsible for γ-curcumene biosynthesis involves a series of molecular and biochemical techniques. The following sections provide detailed methodologies for these key experiments.

Gene Cloning and Heterologous Expression of a Putative γ-Curcumene Synthase

This protocol describes the isolation of a candidate terpene synthase gene from Curcuma longa and its expression in a microbial host for functional characterization.

Methodology:

-

Total RNA Isolation: Total RNA is extracted from fresh rhizomes of Curcuma longa using a suitable method, such as a CTAB-based protocol or a commercial plant RNA extraction kit. The quality and quantity of the isolated RNA are assessed using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification of the Terpene Synthase Gene: Degenerate primers are designed based on conserved regions of known sesquiterpene synthases. These primers are then used to amplify the putative terpene synthase gene from the Curcuma longa cDNA library via PCR.

-

Cloning into an Expression Vector: The amplified PCR product is purified and ligated into a suitable E. coli expression vector, such as pET or pGEX, which often includes an affinity tag (e.g., His-tag or GST-tag) for simplified protein purification.

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a larger culture, and protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and sonicated to release the cellular contents. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay and Product Identification

This protocol details the biochemical assay to determine the function of the purified recombinant terpene synthase and to identify its enzymatic products.

Methodology:

-

Enzyme Reaction: The purified recombinant terpene synthase is incubated in a reaction buffer containing a divalent cation cofactor (typically MgCl₂) and the substrate, farnesyl pyrophosphate (FPP).

-

Product Extraction: After incubation, the reaction mixture is overlaid with an organic solvent (e.g., hexane (B92381) or pentane) to extract the volatile terpene products. The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.

-

GC-MS Analysis: The organic layer containing the terpene products is carefully collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Product Identification: The mass spectrum of the enzymatic product is compared with the mass spectrum of an authentic γ-curcumene standard and with mass spectral libraries (e.g., NIST, Wiley) to confirm its identity. The retention time of the product is also compared with that of the standard.

Conclusion

The biosynthesis of γ-curcumene in Curcuma longa is a key step in the formation of its complex essential oil profile. While the specific γ-curcumene synthase has yet to be definitively isolated from this species, the presence of numerous sesquiterpene synthase genes in the turmeric transcriptome, coupled with the known catalytic mechanism of terpene synthases, provides a clear framework for its formation from farnesyl pyrophosphate. The experimental protocols outlined in this guide offer a robust methodology for the identification, cloning, and functional characterization of the enzyme responsible for γ-curcumene synthesis. Further research in this area will not only enhance our fundamental understanding of terpenoid biosynthesis in medicinal plants but also open avenues for the metabolic engineering of Curcuma longa or microbial hosts for the enhanced production of valuable sesquiterpenoids like γ-curcumene for pharmaceutical and other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptome sequencing and functional characterization of new sesquiterpene synthases from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. De Novo Transcriptome Assembly (NGS) of Curcuma longa L. Rhizome Reveals Novel Transcripts Related to Anticancer and Antimalarial Terpenoids | PLOS One [journals.plos.org]

- 4. Suites of terpene synthases explain differential terpenoid production in ginger and turmeric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suites of Terpene Synthases Explain Differential Terpenoid Production in Ginger and Turmeric Tissues | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. phytojournal.com [phytojournal.com]

Spectroscopic Profile of γ-Curcumene: A Technical Guide for Researchers

Introduction

Gamma-Curcumene (γ-Curcumene), a monocyclic sesquiterpene, is a significant constituent of the essential oils of various plants, including turmeric (Curcuma longa), ginger (Zingiber officinale), and various species of Helichrysum. As a prominent natural bioactive compound, its accurate identification and characterization are paramount in the fields of phytochemistry, drug discovery, and quality control of essential oils. This technical guide provides a comprehensive overview of the spectroscopic data of γ-Curcumene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid researchers in its unequivocal identification. While publicly available, comprehensive datasets for γ-Curcumene are somewhat scattered, this guide consolidates available information and presents typical experimental protocols for obtaining such data.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For γ-Curcumene, both ¹H and ¹³C NMR are essential for confirming its carbon skeleton and the position of its functional groups.

¹H NMR (Proton NMR) Data (Predicted and Reported Ranges)

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic Protons (Cyclic) | 5.5 - 6.5 | m | |

| Vinylic Proton (Acyclic) | ~5.1 | t | ~7.0 |

| Allylic Protons | 2.0 - 2.8 | m | |

| Aliphatic Protons | 1.2 - 2.2 | m | |

| Methyl Protons (on ring) | ~1.7 | s | |

| Methyl Protons (isopropylidene) | ~1.6, ~1.7 | s | |

| Methyl Proton (on side chain) | ~1.2 | d | ~7.0 |

¹³C NMR (Carbon NMR) Data

The PubChem database indicates the availability of a ¹³C NMR spectrum for γ-Curcumene, though a tabulated list of chemical shifts is not directly provided.[1] Based on the structure, the following are expected chemical shift ranges.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Vinylic Carbons (Cyclic) | 120 - 140 |

| Vinylic Carbons (Acyclic) | 124, 131 |

| Quaternary Carbons | 130 - 145 |

| Aliphatic CH, CH₂ | 20 - 45 |

| Methyl Carbons | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of γ-Curcumene is expected to show characteristic absorption bands for its alkene and aromatic functionalities.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Vinylic C-H |

| 3000 - 2850 | C-H stretch | Aliphatic C-H |

| 1680 - 1640 | C=C stretch | Alkene |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1470 - 1430 | C-H bend | CH₂ |

| 1385 - 1370 | C-H bend | CH₃ |

| 900 - 675 | C-H bend | Aromatic C-H (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of essential oils and the identification of their components, including γ-Curcumene.[2][3][4][5][6]

-

Molecular Ion (M⁺): The expected molecular ion peak for γ-Curcumene (C₁₅H₂₄) would be at a mass-to-charge ratio (m/z) of 204.

-

Key Fragmentation Patterns: The fragmentation of γ-Curcumene under electron ionization (EI) would likely involve the loss of alkyl groups and rearrangements. Common fragments would be expected from the cleavage of the side chain. A prominent peak is often observed at m/z 119.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for γ-Curcumene. These protocols are based on standard methodologies for the analysis of sesquiterpenes and essential oils.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified γ-Curcumene (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

A standard proton experiment is performed.

-

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

Typical parameters include a spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples like essential oils containing γ-Curcumene, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small drop of the oil is placed directly on the ATR crystal (e.g., diamond or zinc selenide).[7][8][9][10][11]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[7][10]

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[7]

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The essential oil containing γ-Curcumene is diluted in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1-100 µg/mL).

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used. A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5MS) is typically employed for the separation of terpenes.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at 60 °C, hold for a few minutes, then ramp up to 240-280 °C at a rate of 3-5 °C/min.[3]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The separated compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like γ-Curcumene.

Caption: Workflow for the spectroscopic analysis of γ-Curcumene.

References

- 1. This compound | C15H24 | CID 12304273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. areme.co.jp [areme.co.jp]

- 3. scitepress.org [scitepress.org]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 6. academics.su.edu.krd [academics.su.edu.krd]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of γ-Curcumene

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Curcumene is a monocyclic sesquiterpene hydrocarbon that has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, calming, and analgesic effects.[1] As a component of various essential oils, notably from the Curcuma genus, its characterization is crucial for quality control, pharmacological research, and the development of new therapeutic agents. This guide provides a detailed overview of the physical, chemical, and spectroscopic properties of γ-Curcumene, along with standardized experimental methodologies for its analysis and a review of relevant biological pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of γ-Curcumene are summarized below. These properties are essential for its identification, purification, and formulation in various applications.

Physical Properties of γ-Curcumene

Quantitative physical data for γ-Curcumene are presented in Table 1. This information is vital for designing extraction, separation, and purification protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [2][3][4][5] |

| Molecular Weight | 204.356 g/mol | [2][6] |

| Monoisotopic Mass | 204.187800766 Da | [2] |

| Appearance | Oily liquid (typical for sesquiterpenes) | |

| Boiling Point | ~275 °C (for Curcumene isomer) | [7] |

| Density | ~0.8537 g/cm³ @ 20 °C (for Curcumene isomer) | [7] |

| Water Solubility | 0.01161 mg/L @ 25 °C (estimated) | [6] |

| Optical Rotation | Varies depending on the specific enantiomer | [5] |

Chemical and Spectroscopic Properties of γ-Curcumene

The chemical identifiers and spectroscopic characteristics are crucial for the unambiguous identification and structural elucidation of γ-Curcumene.

| Property | Value / Description | Reference(s) |

| IUPAC Name | 1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene | |

| CAS Number | 28976-68-3 | [2][3][4] |

| SMILES | CC1=CC=C(CC1)--INVALID-LINK--CCC=C(C)C | [8] |

| InChIKey | NGIVKZGKEPRIGG-CQSZACIVSA-N | |

| LogP (Octanol/Water) | 5.03540 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Kovats Retention Index | ~1470-1480 (Standard non-polar column) | |

| ¹³C-NMR Spectroscopy | Spectral data available in databases | |

| Mass Spectrometry (GC-MS) | Characteristic fragmentation patterns available in databases |

Experimental Protocols

Accurate analysis of γ-Curcumene requires standardized experimental protocols. Below are detailed methodologies for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Isolation and Characterization

The general procedure for analyzing γ-Curcumene within a complex mixture like an essential oil involves extraction followed by chromatographic separation and spectroscopic identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the gold standard for identifying and quantifying volatile compounds like γ-Curcumene in essential oils.

-

Sample Preparation:

-

Dilute 1 µL of the essential oil in 1 mL of a suitable solvent such as hexane (B92381) or methanol.[9]

-

Vortex the solution to ensure homogeneity.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 series or similar.[9]

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar column.[9]

-

Carrier Gas: Helium at a constant pressure or flow rate (e.g., 1.0 mL/min).[10]

-

Injection: 1 µL of the diluted sample is injected with a split ratio (e.g., 1:25 or 1:50).[9]

-

Injector Temperature: 250 °C.[5]

-

Oven Temperature Program:

-

Mass Spectrometer:

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with reference libraries such as NIST and Wiley.[5]

-

Confirm identification by comparing the calculated Kovats Retention Index with literature values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is essential for the definitive structural elucidation of isolated compounds.

-

Sample Preparation:

-

Dissolve 5-25 mg of the purified γ-Curcumene sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[11]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: Bruker Avance DRX 500 or equivalent (500 MHz for ¹H, 125 MHz for ¹³C).[12]

-

Experiments:

-

1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra: Perform gradient-enhanced experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish connectivity.[7][12]

-

NOESY or ROESY experiments can be used to determine the relative stereochemistry.[7]

-

-

-

Data Analysis:

-

Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all ¹H and ¹³C chemical shifts based on the correlation observed in the 2D spectra.

-

Compare the assigned data with literature values for confirmation.

-

Biological Activity and Signaling Pathways

While research specifically on γ-Curcumene is ongoing, the closely related and extensively studied compound, curcumin (B1669340), offers insights into potential mechanisms of action, particularly concerning inflammation. It is important to note that while they share a common origin, their bioactivities may differ.

The anti-inflammatory effects of curcumin are attributed to its interaction with multiple molecular targets. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[13] Pro-inflammatory stimuli trigger the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it induces the expression of genes encoding inflammatory mediators like COX-2, iNOS, and various cytokines.[13] Curcumin has been shown to inhibit the IKK complex, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.[13][14] This blockade of a central inflammatory pathway highlights a plausible mechanism for the observed anti-inflammatory properties of compounds from Curcuma species. Further research is required to determine if γ-Curcumene acts through this or other signaling pathways.

Conclusion

γ-Curcumene is a sesquiterpene with well-defined physicochemical properties that facilitate its identification and analysis. The experimental protocols outlined in this guide provide a robust framework for researchers engaged in the study of essential oils and their constituents. While the precise molecular mechanisms of γ-Curcumene are still under investigation, the pathways modulated by the related compound curcumin offer promising avenues for future research. A deeper understanding of γ-Curcumene's characteristics and biological activities will be instrumental in unlocking its full potential in drug development and other scientific applications.

References

- 1. mdpi.com [mdpi.com]

- 2. agilent.com [agilent.com]

- 3. Curcumin inhibits interferon-γ signaling in colonic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vipsen.vn [vipsen.vn]

- 6. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complete 1H and 13C NMR assignments of sesquiterpene glucosides from Ixeris sonchifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scitepress.org [scitepress.org]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. scielo.br [scielo.br]

- 12. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of γ-Curcumene

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Curcumene, a monocyclic sesquiterpenoid, is a naturally occurring compound found in the essential oils of various plants, most notably in the rhizomes of Curcuma longa (turmeric) and Zingiber officinale (ginger). This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of γ-curcumene. It includes detailed experimental protocols for its isolation and characterization, a summary of its quantitative data, and an exploration of potential signaling pathways it may influence based on related compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The definitive first isolation and structure elucidation of γ-curcumene is attributed to V. K. Hinge, A. D. Wagh, S. K. Paknikar, and S. C. Bhattacharyya in 1965. Their work on the constituents of Indian black dammar resin led to the identification of this novel sesquiterpene. While the full historical text is not widely available, this seminal work laid the foundation for future research into the chemical and biological properties of γ-curcumene. Subsequent studies have focused on its synthesis and its identification in a wide variety of plant species.

The chemical synthesis of γ-curcumene and its derivatives has been a subject of interest for organic chemists. While the first total synthesis of γ-curcumene itself is not prominently documented in readily available literature, the synthesis of related compounds, such as (Z/E)-γ-curcumen-12-ol, has been achieved through methods like olefin isomerization of β-curcumen-12-ol.[1] These synthetic efforts have been crucial for confirming the structure of γ-curcumene and for producing it in a laboratory setting for further biological evaluation.

Chemical and Physical Properties

γ-Curcumene is a sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[2] Its IUPAC name is 1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene.[2] The structure of γ-curcumene is characterized by a cyclohexa-1,3-diene ring substituted with a methyl group and a 6-methylhept-5-en-2-yl group.

Table 1: Physical and Chemical Properties of γ-Curcumene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molecular Weight | 204.35 g/mol | [2] |

| IUPAC Name | 1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene | [2] |

| CAS Number | 28976-68-3 | [2] |

| Appearance | Oily liquid | General knowledge |

| Boiling Point | 110-120°C at 0.01 Torr (for a related compound) | [3] |

| XlogP3-AA | 4.7 | [2] |

Experimental Protocols

Isolation of γ-Curcumene from Zingiber officinale (Ginger)

The following protocol describes a general method for the isolation of γ-curcumene from ginger rhizomes based on common laboratory practices for essential oil extraction and purification.

3.1.1. Materials and Reagents

-

Fresh ginger rhizomes (Zingiber officinale)

-

Deionized water

-

n-Hexane (ACS Grade)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel (60-120 mesh for column chromatography)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Clevenger-type apparatus for hydrodistillation

-

Rotary evaporator

-

Glass chromatography column

3.1.2. Procedure

-

Preparation of Plant Material: Fresh ginger rhizomes are thoroughly washed, peeled, and grated or finely chopped.

-

Hydrodistillation: The prepared ginger is placed in a round-bottom flask with deionized water. The mixture is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus to collect the essential oil.

-

Extraction of Essential Oil: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.

-

Column Chromatography:

-

A glass column is packed with silica gel in n-hexane.

-

The crude essential oil is loaded onto the column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing γ-curcumene are identified by comparison with a standard or by GC-MS analysis.

-

-

Purification and Characterization: The fractions rich in γ-curcumene are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield purified γ-curcumene. The purity is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and the structure is elucidated using NMR and IR spectroscopy.

Quantitative Data and Spectroscopic Analysis

The structural elucidation of γ-curcumene relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for γ-Curcumene

| Technique | Data | Reference(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 204. Key fragments: m/z 134, 119, 91. | [1] |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.7-6.0 (m, 2H, vinyl), ~5.4 (m, 1H, vinyl), ~2.0-2.5 (m, aliphatic), ~1.6-1.8 (s, 6H, methyl), ~1.0 (d, 3H, methyl). (Predicted/Typical values) | General knowledge |

| ¹³C NMR (CDCl₃) | δ (ppm): ~120-140 (vinyl), ~40-50 (aliphatic CH), ~20-30 (aliphatic CH₂, CH₃). (Predicted/Typical values) | [1] |

| Infrared (IR) | ν (cm⁻¹): ~3010 (C-H, vinyl), ~2960, 2920, 2870 (C-H, aliphatic), ~1650 (C=C, conjugated), ~1450, 1375 (C-H bend). | General knowledge |

Signaling Pathways and Biological Activity

The direct effects of isolated γ-curcumene on specific signaling pathways are not extensively studied. However, the biological activities of essential oils rich in γ-curcumene, and the known mechanisms of structurally related compounds like curcumin, provide insights into its potential pharmacological effects.

Curcumin is a well-known modulator of various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[4][5] It is plausible that γ-curcumene, as a related terpenoid, may also exert anti-inflammatory effects through modulation of these pathways.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Curcumin is known to inhibit this pathway at multiple levels.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that are activated in response to extracellular stimuli. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders. Curcumin has been shown to modulate MAPK signaling.

Conclusion

γ-Curcumene is a sesquiterpenoid of significant interest due to its presence in medicinally important plants. While its discovery dates back to the mid-20th century, research specifically focused on its biological mechanisms remains limited compared to its well-known relative, curcumin. This technical guide has summarized the available knowledge on the history, chemistry, and isolation of γ-curcumene. The provided protocols and data serve as a foundation for further research into its potential therapeutic applications. Future studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by γ-curcumene, which will be crucial for unlocking its full potential in drug development.

References

An In-depth Technical Guide to the Isomers of Curcumene and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumene, a volatile sesquiterpene hydrocarbon, is a significant constituent of the essential oils of various medicinal and aromatic plants, most notably turmeric (Curcuma longa). The isomeric forms of curcumene, each possessing a unique structural arrangement, contribute to the distinct aromatic profiles and potential biological activities of these plant extracts. A thorough understanding of the structural nuances between these isomers is paramount for researchers in natural product chemistry, pharmacology, and drug development for targeted isolation, identification, and exploitation of their therapeutic potential. This technical guide provides a comprehensive overview of the primary isomers of curcumene, their structural distinctions, physicochemical properties, and the experimental methodologies employed for their analysis.

The Core Isomers of Curcumene: Structural Elucidation

The term "curcumene" most commonly refers to a group of closely related sesquiterpene isomers that differ in the position of their double bonds within the cyclohexadiene or aromatic ring and the aliphatic side chain. The principal isomers include α-curcumene, β-curcumene, γ-curcumene, and ar-curcumene.

Structural Differences

The fundamental structural variations among the main curcumene isomers are illustrated below. These differences in the placement of unsaturation and aromaticity are the primary determinants of their distinct chemical and physical properties.

Caption: Logical relationship of the core structural motifs in curcumene isomers.

-

α-Curcumene (ar-Curcumene): This isomer is characterized by a p-tolyl group, which is an aromatic benzene (B151609) ring substituted with a methyl group.[1] The aliphatic side chain is a 6-methylhept-5-en-2-yl group.

-

β-Curcumene: In contrast to the aromatic nature of α-curcumene, β-curcumene possesses a non-aromatic cyclohexa-1,4-diene ring.[2] The side chain remains the 6-methylhept-5-en-2-yl group.

-

γ-Curcumene: Similar to β-curcumene, γ-curcumene also contains a non-aromatic cyclohexadiene ring, but with the double bonds in a conjugated position, forming a cyclohexa-1,3-diene system.[3][4][5]

-

ar-Curcumene: This designation is often used interchangeably with α-curcumene as it also contains an aromatic ring. It is a constituent of the essential oil isolated from the rhizomes of Curcuma aromatica.[6]

Physicochemical Properties of Curcumene Isomers

The structural variations among the isomers directly influence their physicochemical properties. A summary of available quantitative data is presented in the table below for ease of comparison. It is important to note that some of the reported values are estimates.

| Property | α-Curcumene | β-Curcumene | γ-Curcumene | ar-Curcumene |

| Molecular Formula | C₁₅H₂₂ | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₂ |

| Molecular Weight ( g/mol ) | 202.33 | 204.35 | 204.35 | 202.34 |

| Boiling Point (°C) | 275.00 to 277.00 (est.) | 273.00 to 275.00 (est.) | Not available | 275.00 to 277.00 |

| Specific Gravity | Not available | Not available | Not available | 0.87640 @ 0.00 °C |

| Refractive Index | Not available | Not available | Not available | 1.49400 @ 0.00 °C |

| Vapor Pressure (mmHg @ 25°C) | 0.008000 (est.) | 0.009000 (est.) | Not available | 0.008000 (est.) |

| Flash Point (°C) | 117.20 (est.) | 109.20 (est.) | Not available | 117.22 |

| logP (o/w) | 6.018 (est.) | 6.550 (est.) | 4.70 (est.) | Not available |

Data sourced from PubChem, The Good Scents Company, and Perflavory.[1][2][3][4][7][8][9][10]

Experimental Protocols for Isolation and Identification

The isolation and structural elucidation of curcumene isomers from natural sources, typically essential oils, rely on a combination of chromatographic and spectroscopic techniques.

Isolation from Essential Oils: A Generalized Workflow

Caption: Generalized workflow for the isolation of curcumene isomers.

Detailed Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a cornerstone technique for the analysis of volatile compounds like curcumene isomers in essential oils.

-

Sample Preparation: Dilute the essential oil sample (e.g., 1 µL in 1 mL of a suitable solvent like hexane (B92381) or dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is commonly used (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Split injection mode (e.g., split ratio of 1:50) with an injection volume of 1 µL. The injector temperature is typically set to 250°C.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the components. A typical program might be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: Hold at 240°C for 10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis: Identification of the isomers is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

2. High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

While GC-MS is ideal for identification, HPLC can be used for both analytical and preparative-scale separation of the isomers.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable. Phenyl columns can also offer alternative selectivity.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. The exact ratio will need to be optimized for the specific isomers and column used. A common starting point for isocratic elution is a 50:50 (v/v) mixture of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the isomers absorb, for example, around 254 nm for the aromatic isomers.

-

Sample Preparation: Dissolve the essential oil fraction in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Quantification: For quantitative analysis, a calibration curve is constructed using pure standards of the respective isomers.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of isolated isomers.

-

Sample Preparation: Dissolve a purified sample of the isomer (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals for curcumene isomers include those in the aromatic/olefinic region, aliphatic region, and methyl group region.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and chemical environment (e.g., aromatic, olefinic, aliphatic).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.

-

-

Data Interpretation: The collective data from these NMR experiments allows for the complete assignment of all proton and carbon signals and the definitive confirmation of the isomer's structure, including the positions of double bonds and substituents.

Conclusion

The isomers of curcumene, while sharing the same molecular formula in some cases, exhibit significant structural diversity that dictates their physicochemical properties and likely their biological activities. The differentiation between the aromatic α- and ar-curcumenes and the non-aromatic β- and γ-curcumenes is a key aspect of their chemistry. A systematic approach employing a combination of chromatographic separation techniques like GC and HPLC, followed by detailed spectroscopic analysis, particularly with mass spectrometry and multi-dimensional NMR, is essential for the accurate identification and characterization of these important natural compounds. This foundational knowledge is critical for advancing research into their potential applications in the pharmaceutical and flavor/fragrance industries.

References

- 1. ar-curcumene, 4176-17-4 [perflavory.com]

- 2. gamma-curcumene, 28976-68-3 [thegoodscentscompany.com]

- 3. alpha-curcumene, 644-30-4 [thegoodscentscompany.com]

- 4. ar-curcumene, 4176-17-4 [thegoodscentscompany.com]

- 5. beta-curcumene, 451-56-9 [thegoodscentscompany.com]

- 6. abmole.com [abmole.com]

- 7. (-)-beta-curcumene, 28976-67-2 [thegoodscentscompany.com]

- 8. This compound | C15H24 | CID 12304273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Curcumene | C15H22 | CID 92139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (-)-beta-Curcumene | C15H24 | CID 14014430 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Versatility of Sesquiterpenes: A Technical Guide Focused on γ-Curcumene and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenes, a class of 15-carbon isoprenoids, are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse and potent biological activities. This technical guide provides an in-depth analysis of the biological properties of sesquiterpenes, with a particular focus on γ-Curcumene and its closely related and well-studied analog, ar-turmerone (B1667624). While quantitative data for γ-Curcumene is limited in publicly available literature, this guide leverages data from structurally similar and co-occurring sesquiterpenes to provide a comprehensive overview of their anti-inflammatory, antioxidant, and cytotoxic properties. Detailed experimental protocols for key biological assays and visualizations of implicated signaling pathways are provided to support further research and development in this promising area of natural product science.

Introduction to Sesquiterpenes and γ-Curcumene

Sesquiterpenes are secondary metabolites predominantly found in higher plants and are composed of three isoprene (B109036) units. Their complex and varied chemical structures contribute to a wide array of biological functions, making them a rich source for drug discovery. These compounds have been traditionally used in folk medicine and are now the subject of intense scientific investigation for their therapeutic potential. Activities such as anti-inflammatory, antiparasitic, and anti-carcinogenic effects have been reported for various sesquiterpenes.[1]

γ-Curcumene is a monocyclic sesquiterpene and a significant component of the essential oil of Curcuma longa (turmeric). While its direct biological activities are not as extensively documented as some other curcuminoids and sesquiterpenes from turmeric, its structural analog, ar-turmerone, has been the subject of numerous studies. This guide will therefore present detailed findings on ar-turmerone and other relevant sesquiterpenes to infer the potential biological activities of γ-Curcumene.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of ar-turmerone and other structurally related sesquiterpenes. This data provides a quantitative basis for evaluating their potential as therapeutic agents.

Table 1: Cytotoxic Activity of ar-Turmerone and Related Sesquiterpenes

| Compound | Cell Line | Assay | IC50 Value | Reference |

| ar-Turmerone | K562 (Human chronic myelogenous leukemia) | MTT | 20-50 µg/mL | [2][3] |

| ar-Turmerone | L1210 (Mouse lymphocytic leukemia) | MTT | 20-50 µg/mL | [2][3] |

| ar-Turmerone | U937 (Human histiocytic lymphoma) | MTT | 20-50 µg/mL | [2][3] |

| ar-Turmerone | RBL-2H3 (Rat basophilic leukemia) | MTT | 20-50 µg/mL | [2][3] |

| α-Turmerone | MDA-MB-231 (Human breast cancer) | MTT | 11.0 - 41.8 µg/mL | [4][5] |

| α-Turmerone | HepG2 (Human liver cancer) | MTT | 11.0 - 41.8 µg/mL | [4][5] |

| α-Turmerone | MCF-7 (Human breast cancer) | MTT | 11.0 - 41.8 µg/mL | [4][5] |

| Curcuma longa Leaf Essential Oil (contains α-curcumene) | MCF-7 (Human breast cancer) | MTT | 40.74 ± 2.19 µg/mL | [6] |

| Curcuma longa Leaf Essential Oil (contains α-curcumene) | MDA-MB-231 (Human breast cancer) | MTT | 45.17 ± 2.36 µg/mL | [6] |

Table 2: Anti-inflammatory Activity of ar-Turmerone

| Compound | Activity Measured | Cell Line/Model | IC50 Value | Reference |

| ar-Turmerone | Inhibition of COX-2 | Not specified | 5.2 µg/mL | [7] |

| ar-Turmerone | Inhibition of iNOS | Not specified | 3.2 µg/mL | [7] |

Table 3: Antioxidant Activity of Turmeric Essential Oil and its Constituents

| Compound/Extract | Assay | IC50 Value | Reference |

| Turmeric Essential Oil | Superoxide Scavenging | 135 µg/mL | [8] |

| Turmeric Essential Oil | Hydroxyl Radical Scavenging | 200 µg/mL | [8] |

| Turmeric Essential Oil | Lipid Peroxidation Inhibition | 400 µg/mL | [8] |

| Curcuma longa Leaf Essential Oil | DPPH Radical Scavenging | 8.62 ± 0.18 µg/mL | [6] |

| Curcuma longa Leaf Essential Oil | ABTS Radical Scavenging | 9.21 ± 0.29 µg/mL | [6] |

| Curcuma longa Leaf Essential Oil | Hydrogen Peroxide Scavenging | 4.35 ± 0.16 µg/mL | [6] |

| Turmeric Essential Oil | DPPH Radical Scavenging | 0.045 mg/cm³ (after 45 min incubation) | [9] |

Signaling Pathways Modulated by ar-Turmerone

Studies have shown that ar-turmerone exerts its anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][10]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2). Ar-turmerone has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB translocation and activation.[1][10][11]

MAPK Signaling Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK) and p38 MAPK, are also critical mediators of inflammatory responses. Upon stimulation, these kinases are phosphorylated and activated, leading to the activation of downstream transcription factors that contribute to the inflammatory cascade. Ar-turmerone has been demonstrated to inhibit the phosphorylation of JNK and p38 MAPK in response to inflammatory stimuli.[1][10]

References

- 1. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifekey.com.au [lifekey.com.au]

- 5. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Composition and Biological Activities of the Leaf Essential Oils of Curcuma longa, Curcuma aromatica and Curcuma angustifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An evaluation of antioxidant, anti-inflammatory, and antinociceptive activities of essential oil from Curcuma longa. L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. TLR4/NF-κB-Mediated Anti-Inflammatory and Cognitive Protective Actions of Curcuma longa and Ar-turmerone in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of γ-Curcumene Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Curcumene, a sesquiterpenoid compound found in the essential oils of various plants, including turmeric (Curcuma longa), has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive framework for the in silico prediction of γ-Curcumene's bioactivity, offering a systematic approach for its computational assessment. By leveraging a suite of publicly available bioinformatics tools, this document outlines the prediction of its pharmacokinetic (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) properties, the identification of potential molecular targets, and the elucidation of its plausible mechanisms of action. All quantitative data from these predictions are summarized in structured tables for clear comparison. Furthermore, detailed experimental protocols for the validation of the predicted anti-inflammatory, anticancer, and neuroprotective activities are provided. Visualizations of the in silico workflow and predicted signaling pathways are presented using Graphviz diagrams to facilitate understanding. This guide serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of γ-Curcumene through computational methodologies.

Introduction

Natural products continue to be a rich source of novel therapeutic agents. γ-Curcumene (Figure 1) is a monocyclic sesquiterpene that is an isomer of α-curcumene and ar-turmerone, other bioactive constituents of turmeric. While the biological activities of curcumin, a major curcuminoid from turmeric, have been extensively studied, the specific pharmacological profile of γ-Curcumene remains less characterized. In silico methods offer a time- and cost-effective strategy to predict the bioactivity of such natural products, enabling the prioritization of compounds for further experimental validation. This guide details a comprehensive in silico workflow to predict the bioactivity of γ-Curcumene, focusing on its potential anti-inflammatory, anticancer, and neuroprotective effects.

Figure 1. Chemical structure of γ-Curcumene.

In Silico Prediction Workflow

The prediction of γ-Curcumene's bioactivity follows a multi-step computational workflow, as depicted in the diagram below. This process begins with obtaining the compound's structure, followed by the prediction of its ADMET properties and potential molecular targets.

Predicted Physicochemical and ADMET Properties

The ADMET profile of a compound is a critical determinant of its potential as a drug candidate. The physicochemical and ADMET properties of γ-Curcumene were predicted using the SwissADME and pkCSM web servers. The results are summarized in the tables below.

Physicochemical Properties

| Property | Predicted Value | Implication in Drug Development |

| Molecular Formula | C15H24 | - |

| Molecular Weight | 204.35 g/mol | Favorable for oral bioavailability (Lipinski's Rule). |

| LogP (Octanol/Water) | 5.15 | High lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Water Solubility | Poorly soluble | May pose challenges for formulation and oral absorption. |

| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability (Lipinski's Rule). |

| Hydrogen Bond Acceptors | 0 | Favorable for oral bioavailability (Lipinski's Rule). |